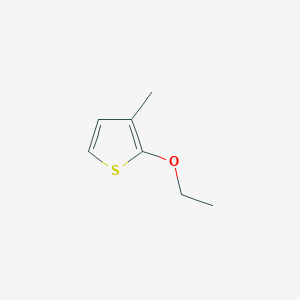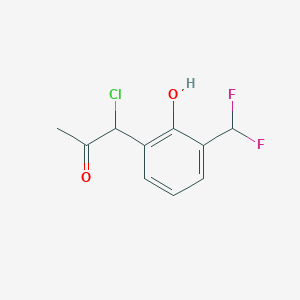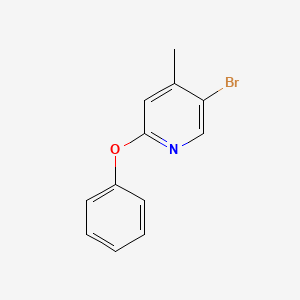
5-Bromo-4-methyl-2-phenoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-2-phenoxypyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated derivative of phenoxypyridine and is used in various chemical reactions and applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine typically involves the bromination of 4-methyl-2-phenoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methyl-2-phenoxypyridine with a brominating agent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methyl-2-phenoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenoxypyridine derivatives.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-2-phenoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methyl-2-phenoxypyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other groups, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as enzymes and receptors, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-phenoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyridine: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness
5-Bromo-4-methyl-2-phenoxypyridine is unique due to the presence of both the bromine atom and the phenoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C12H10BrNO |
|---|---|
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
5-bromo-4-methyl-2-phenoxypyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
CYGSXUNYJSLPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1Br)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
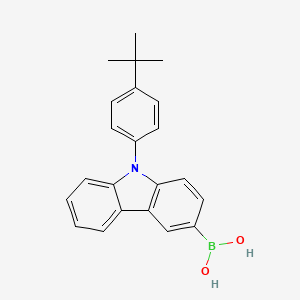
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
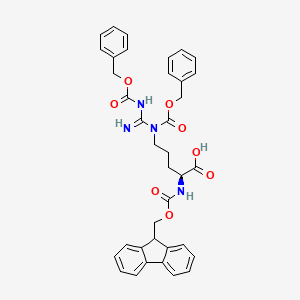

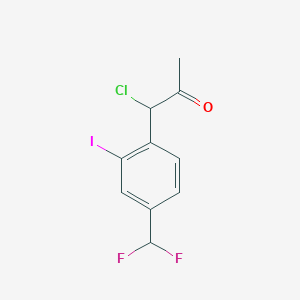
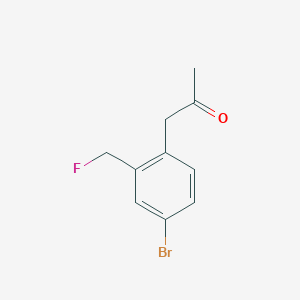
![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)

